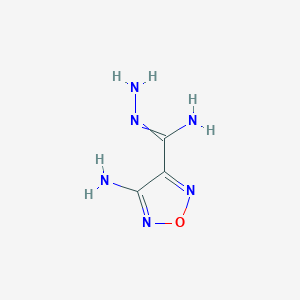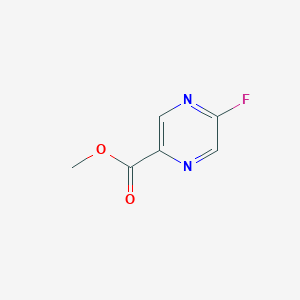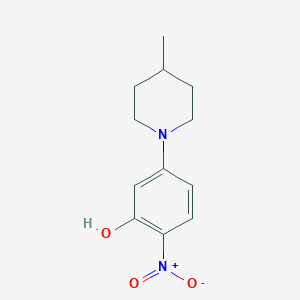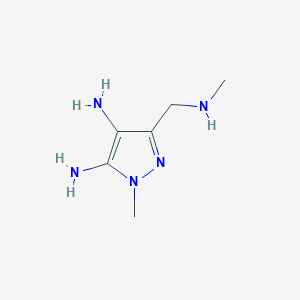
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a known neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurological disorders.
Wirkmechanismus
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine is converted in the brain to a toxic metabolite, MPP+, which selectively damages dopaminergic neurons by inhibiting mitochondrial respiration. This leads to a loss of function in these neurons and ultimately to the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been shown to cause a range of biochemical and physiological effects in the brain, including a decrease in dopamine levels, an increase in reactive oxygen species, and an increase in inflammation. These effects have been implicated in the development of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has several advantages as a tool for scientific research, including its ability to selectively damage dopaminergic neurons in the brain and its ability to closely mimic the symptoms of Parkinson's disease. However, its neurotoxicity also poses a significant risk to researchers working with this compound, and caution must be exercised to ensure safe handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research into 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine and its effects on the brain. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine-induced neurotoxicity. Other potential areas of research include the use of 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine as a tool for investigating the role of dopamine in reward pathways in the brain and the development of new drugs for the treatment of drug addiction.
Synthesemethoden
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine can be synthesized using a variety of methods, including the reaction of 2-methyl-3,5-dicarbethoxy-4-aminopyrazole with formaldehyde and methylamine, or the reaction of 2-methyl-3,5-dicarbethoxy-4-nitropyrazole with methylamine followed by reduction with sodium dithionite.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been extensively studied for its potential use in scientific research, particularly in the study of Parkinson's disease. This compound is able to selectively damage dopaminergic neurons in the brain, leading to symptoms that closely resemble those of Parkinson's disease in humans. 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has also been used to study the mechanisms underlying drug addiction and to investigate the role of dopamine in reward pathways in the brain.
Eigenschaften
CAS-Nummer |
184173-24-8 |
|---|---|
Produktname |
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
Molekularformel |
C6H13N5 |
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
2-methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
PNURGEWVWONEOL-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C(=C1N)N)C |
Kanonische SMILES |
CNCC1=NN(C(=C1N)N)C |
Synonyme |
1H-Pyrazole-4,5-diamine, 1-methyl-3-[(methylamino)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



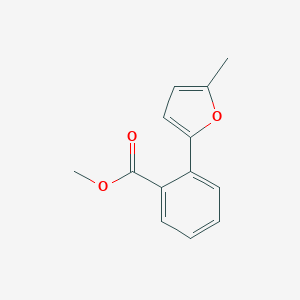

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)


![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

